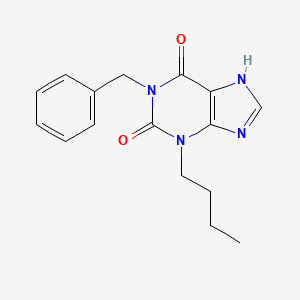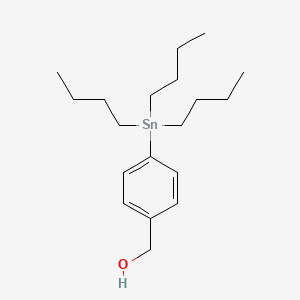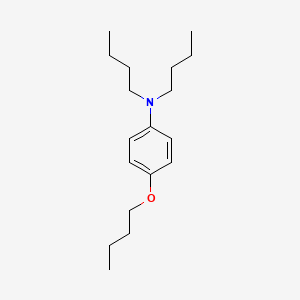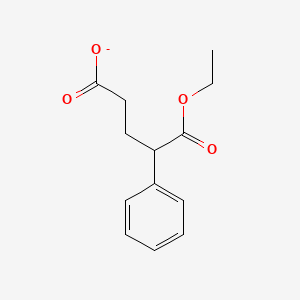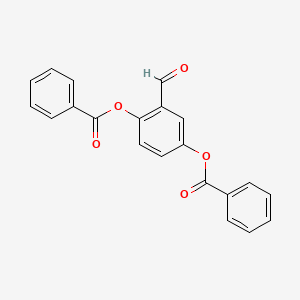
2-Formyl-1,4-phenylene dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1,4-phenylene dibenzoate: is an aromatic compound featuring a benzene ring substituted with a formyl group and two benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-1,4-phenylene dibenzoate typically involves the benzoylation of phenols and alcohols. One method includes the solid-phase benzoylation of phenols in a microwave reactor . The reaction conditions involve the use of benzoyl chloride and a suitable base, such as pyridine, under microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar benzoylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 2-formyl-1,4-phenylene dibenzoate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1,4-phenylene dibenzoate.
Reduction: 2-Hydroxymethyl-1,4-phenylene dibenzoate.
Substitution: 2-Nitro-1,4-phenylene dibenzoate or 2-Bromo-1,4-phenylene dibenzoate.
Applications De Recherche Scientifique
Chemistry: 2-Formyl-1,4-phenylene dibenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require aromatic building blocks.
Mécanisme D'action
The mechanism of action of 2-formyl-1,4-phenylene dibenzoate involves its reactivity due to the presence of the formyl group and the aromatic ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Contains a formyl group attached to a benzene ring but lacks the benzoate groups.
1,4-Diformylbenzene: Contains two formyl groups attached to a benzene ring.
1,4-Dibenzoatebenzene: Contains two benzoate groups attached to a benzene ring but lacks the formyl group.
Uniqueness: 2-Formyl-1,4-phenylene dibenzoate is unique due to the combination of a formyl group and two benzoate groups on the same benzene ring
Propriétés
Numéro CAS |
137871-27-3 |
|---|---|
Formule moléculaire |
C21H14O5 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(4-benzoyloxy-3-formylphenyl) benzoate |
InChI |
InChI=1S/C21H14O5/c22-14-17-13-18(25-20(23)15-7-3-1-4-8-15)11-12-19(17)26-21(24)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
SRIFBMCSPSHVHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



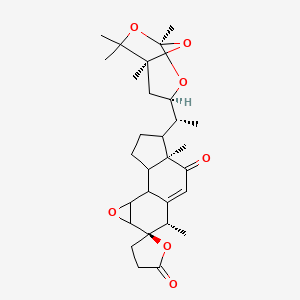
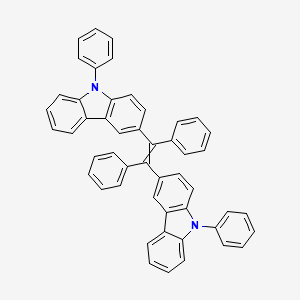
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

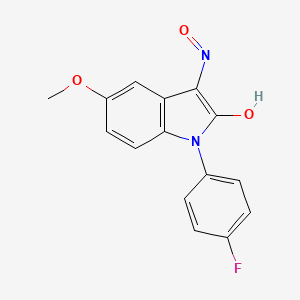
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
